5-hydroxy-L-kynurenine

Description

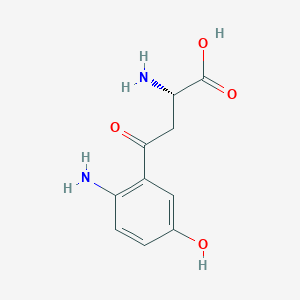

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O4 |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

(2S)-2-amino-4-(2-amino-5-hydroxyphenyl)-4-oxobutanoic acid |

InChI |

InChI=1S/C10H12N2O4/c11-7-2-1-5(13)3-6(7)9(14)4-8(12)10(15)16/h1-3,8,13H,4,11-12H2,(H,15,16)/t8-/m0/s1 |

InChI Key |

OTDQYOVYQQZAJL-QMMMGPOBSA-N |

SMILES |

C1=CC(=C(C=C1O)C(=O)CC(C(=O)O)N)N |

Isomeric SMILES |

C1=CC(=C(C=C1O)C(=O)C[C@@H](C(=O)O)N)N |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)CC(C(=O)O)N)N |

Origin of Product |

United States |

Metabolic Dynamics and Enzymatic Regulation of 5 Hydroxy L Kynurenine

Biosynthetic Routes to 5-Hydroxy-L-Kynurenine

The synthesis of this compound is intrinsically linked to the initial steps of the kynurenine (B1673888) pathway and the availability of its direct precursor.

Precursor Substrate Availability and Regulation

The primary precursor for the synthesis of this compound is 5-hydroxy-L-tryptophan. nih.govresearchgate.nethmdb.ca The availability of this substrate is dependent on the upstream metabolism of L-tryptophan. The conversion of tryptophan to 5-hydroxytryptophan (B29612) is a critical regulatory point. hmdb.ca This reaction is catalyzed by tryptophan hydroxylase. hmdb.cadovepress.com The amount of 5-hydroxy-L-tryptophan available is influenced by the activity of this enzyme as well as the enzymes that divert tryptophan down the main kynurenine pathway, namely tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). hmdb.ca

Enzymatic Steps and Catalytic Mechanisms Leading to this compound Formation

The formation of this compound from 5-hydroxy-L-tryptophan involves a series of enzymatic steps that mirror the initial stages of the main kynurenine pathway.

The conversion of tryptophan to N-formylkynurenine is the first and rate-limiting step of the kynurenine pathway. nih.govnih.gov This reaction is catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). nih.govnih.govfrontiersin.org TDO is primarily found in the liver, while IDO has a wider tissue distribution. nih.govplos.org Both are heme-containing enzymes that catalyze the oxidative cleavage of the indole (B1671886) ring of tryptophan. nih.gov IDO, in particular, exhibits a broader substrate specificity and can also act on 5-hydroxytryptophan, initiating its conversion towards this compound. nih.govnih.gov Studies have shown that in the presence of an aromatic amino acid decarboxylase inhibitor, which prevents the conversion of 5-hydroxytryptophan to serotonin (B10506), 5-hydroxykynurenine (B1197592) becomes the sole major metabolite, highlighting the significant role of IDO in this process. nih.gov This suggests that under certain physiological conditions, the cleavage of the indole ring of 5-hydroxytryptophan by IDO is a significant metabolic route. nih.gov The product of this reaction is 5-hydroxy-N-formylkynurenine. hmdb.ca

Following the action of IDO on 5-hydroxytryptophan, the resulting 5-hydroxy-N-formylkynurenine is hydrolyzed by the enzyme kynurenine formamidase (also known as arylformamidase). hmdb.canih.govebi.ac.ukoup.com This enzyme catalyzes the removal of the formyl group, yielding this compound and formic acid. hmdb.ca This is the second step in this specific branch of the kynurenine pathway. hmdb.caebi.ac.uk Kynurenine formamidase exists in different forms in some organisms, and its activity is crucial for the progression of the pathway. nih.govcdnsciencepub.com

The primary route to forming hydroxylated kynurenine derivatives in the main kynurenine pathway is through the action of kynurenine 3-monooxygenase (KMO). nih.govwikipedia.org This enzyme hydroxylates L-kynurenine to produce 3-hydroxy-L-kynurenine. nih.govwikipedia.org However, the formation of this compound occurs via a different route, starting with the hydroxylation of tryptophan to 5-hydroxytryptophan, followed by the action of IDO and formamidase as described above. nih.govresearchgate.net This highlights a key branch point in tryptophan metabolism where the substrate for the initial dioxygenase enzyme determines the subsequent hydroxylated kynurenine derivative formed.

Catabolism and Further Metabolic Transformations of this compound

Once formed, this compound can undergo further metabolic transformations. One identified metabolite is 5-hydroxykynurenamine (B1194722). nih.gov The formation of 5-hydroxykynurenamine from this compound likely involves a decarboxylation step. In experiments with rabbit ileum slices, both 5-hydroxykynurenine and 5-hydroxykynurenamine were identified as significant metabolites of 5-hydroxytryptophan. nih.gov The relative amounts of these metabolites can be influenced by inhibitors of other enzymes in related pathways. For instance, in the presence of a monoamine oxidase inhibitor, the production of both 5-hydroxykynurenine and 5-hydroxykynurenamine increases. nih.gov Further downstream, 4,6-dihydroxyquinoline (B1198300) has also been identified as a metabolite, indicating further degradation of the kynurenine structure. nih.gov

Interactive Data Tables

Table 1: Key Enzymes in the Metabolism of this compound

| Enzyme | EC Number | Substrate(s) | Product(s) | Role |

| Tryptophan Hydroxylase | 1.14.16.4 | L-Tryptophan, Tetrahydrobiopterin, O₂ | 5-Hydroxy-L-tryptophan, Dihydrobiopterin, H₂O | Synthesis of the precursor for this compound hmdb.cadovepress.com |

| Indoleamine-2,3-Dioxygenase (IDO) | 1.13.11.52 | 5-Hydroxy-L-tryptophan, O₂ | 5-Hydroxy-N-formylkynurenine | Initiates the conversion of 5-hydroxytryptophan into the kynurenine pathway nih.govhmdb.ca |

| Kynurenine Formamidase | 3.5.1.9 | 5-Hydroxy-N-formylkynurenine, H₂O | This compound, Formate | Hydrolyzes the formyl group to produce this compound hmdb.ca |

Downstream Metabolites of this compound

This compound is a metabolite in the kynurenine pathway, which is the primary route for tryptophan degradation. mdpi.comnih.gov Following its formation, this compound can be further metabolized into several downstream compounds. One of the key metabolites is 5-hydroxykynuramine, which is produced through the action of dopa decarboxylase. Another potential metabolic fate is the formation of xanthurenic acid, a metabolite that has been noted for its increased excretion in vitamin B6 deficiency. nih.gov Additionally, the pathway can lead to the production of 6-hydroxykynurenic acid and 4,6-dihydroxyquinoline. wiley.com

Enzymatic Conversion of this compound to Other Kynurenines

The enzymatic conversion of this compound is a critical step in the kynurenine pathway. The initial formation of this compound can occur from 5-hydroxy-L-tryptophan, catalyzed by an enzyme system present in tissues like the rat small intestine and brain. wiley.com This reaction is thought to proceed via an intermediate, 5-hydroxy-N-formylkynurenine, which is then converted to this compound by arylformamidase (also known as kynurenine formamidase). hmdb.ca

Once formed, this compound is a substrate for several enzymes that convert it into other kynurenine derivatives:

Dopa decarboxylase converts this compound to 5-hydroxykynuramine.

Kynureninase , a pyridoxal (B1214274) phosphate-dependent enzyme, can act on kynurenine and its derivatives. physiology.org Its role in the direct conversion of this compound to other metabolites like anthranilic acid derivatives is a part of the broader kynurenine pathway.

The formation of 6-hydroxykynurenic acid from this compound has been observed, indicating the action of a kynurenine aminotransferase (KAT). wiley.com

The enzymes involved in these conversions are subject to regulation by various factors, which in turn dictates the metabolic flux through this part of the pathway.

Cellular and Subcellular Localization of this compound Metabolism

The metabolism of kynurenines, including this compound, is compartmentalized across different cell types and subcellular organelles. This distribution is key to understanding its physiological and pathological roles.

Glial and Neuronal Contributions

Within the central nervous system (CNS), the metabolism of kynurenine and its derivatives is largely segregated between glial cells and neurons. nih.gov Astrocytes and microglia are the primary sites of kynurenine pathway metabolism. mdpi.com

Astrocytes are the main producers of kynurenic acid (KYNA), a neuroprotective antagonist of NMDA receptors. mdpi.comfrontiersin.org They take up kynurenine but lack the enzyme kynurenine-3-monooxygenase (KMO), which prevents them from producing downstream neurotoxic metabolites like 3-hydroxykynurenine (3-HK) and quinolinic acid. frontiersin.orgfrontiersin.org

Microglia , the resident immune cells of the CNS, express the complete kynurenine pathway, including KMO. mdpi.commdpi.com Upon activation by inflammatory signals, microglia are the primary source of the neurotoxic metabolites 3-HK and quinolinic acid. mdpi.commdpi.combiorxiv.org

Neurons generally have a limited capacity for kynurenine metabolism, although they can be affected by the metabolites produced by glial cells. nih.gov

This cellular division of labor creates a complex interplay where astrocytes provide a neuroprotective environment by producing KYNA, while activated microglia can contribute to neurotoxicity. frontiersin.org

Hepatic and Extrahepatic Pathway Dynamics

The liver is the primary site of tryptophan degradation via the kynurenine pathway, accounting for about 90% of this process under normal conditions. nih.govnih.govnih.govwjgnet.com The initial and rate-limiting step in the liver is catalyzed by tryptophan 2,3-dioxygenase (TDO). physiology.orgnih.govwjgnet.com The liver contains all the enzymes necessary for the complete breakdown of tryptophan to NAD+. nih.govwjgnet.com

Extrahepatic tissues, including the brain, immune cells, and the gastrointestinal tract, are responsible for the remaining 5-10% of kynurenine pathway metabolism. nih.govnih.govwjgnet.com In these tissues, the initial enzyme is indoleamine 2,3-dioxygenase (IDO), which is potently induced by inflammatory cytokines like interferon-γ. nih.govnih.gov This induction significantly increases the contribution of the extrahepatic pathway during an immune response. nih.gov Kynurenine produced in the liver can be transported to other tissues for further metabolism. wjgnet.com

Intestinal and Microbiome-Host Interactions

The gut plays a significant role in tryptophan metabolism, involving complex interactions between the host and the gut microbiota. mdpi.com More than 90% of the body's serotonin (5-hydroxytryptamine or 5-HT) is synthesized in the gut. mdpi.comhksmp.com The gut microbiota can influence host tryptophan metabolism, including the kynurenine pathway. nih.govfrontiersin.org

The gut microbiota can stimulate the activity of IDO1, the rate-limiting enzyme in the extrahepatic kynurenine pathway. hksmp.com

Germ-free animals show reduced kynurenine pathway metabolism, which can be normalized by colonization with a normal microbiota. frontiersin.org

Certain probiotic species, such as Bifidobacteria infantis, have been shown to increase tryptophan levels while decreasing the kynurenine-to-tryptophan ratio, suggesting a suppression of the kynurenine pathway. nih.gov

The gut microbiota can also produce its own tryptophan metabolites, such as indole and its derivatives, which can interact with the host's immune system, partly through the aryl hydrocarbon receptor (AhR). frontiersin.orgoup.com

These interactions highlight the gut as a critical hub where host and microbial metabolism of tryptophan are integrated, influencing both local intestinal and systemic functions.

Regulatory Mechanisms of this compound Metabolic Flux

The metabolic flux through the this compound pathway is tightly regulated at several levels, ensuring a balanced production of its various bioactive metabolites.

TDO activity is induced by glucocorticoids and is also regulated by substrate (tryptophan) availability and feedback inhibition by NAD(P)H. nih.gov

IDO is strongly induced by pro-inflammatory cytokines, particularly interferon-γ, linking the kynurenine pathway to the immune response. nih.gov Nitric oxide can also modulate IDO activity. frontiersin.org

Further downstream, the activity of enzymes that metabolize kynurenine and 3-hydroxykynurenine determines the balance between neuroprotective and potentially neurotoxic branches of the pathway. The distribution and activity of kynurenine aminotransferases (KATs), kynurenine-3-monooxygenase (KMO), and kynureninase are critical. For instance, the relative activities of KATs (leading to kynurenic acid) and KMO (leading to 3-hydroxykynurenine) represent a crucial regulatory node. mdpi.com

At a systemic level, factors such as vitamin B6 status are important, as kynureninase is a pyridoxal phosphate-dependent enzyme. physiology.org Hormonal signals and the metabolic state of the organism can also influence the expression and activity of kynurenine pathway enzymes. physiology.org In conditions like renal insufficiency, alterations in the activities of liver enzymes such as TDO, kynureninase, and others can lead to an accumulation of kynurenine pathway metabolites. physiology.org

Transcriptional and Post-Translational Control of Associated Enzymes

The enzymatic landscape governing the metabolism of this compound is primarily dictated by the activity of kynurenine 3-monooxygenase (KMO). The regulation of KMO, along with other key enzymes in the kynurenine pathway, occurs at both the transcriptional and post-translational levels, ensuring a dynamic response to cellular needs and environmental cues.

Transcriptional Regulation:

The expression of the KMO gene is subject to complex transcriptional control, with evidence suggesting the existence of multiple alternative promoters. researchgate.netfrontiersin.org This allows for differential expression of KMO in various tissues and in response to specific cellular environments. frontiersin.org Studies have identified several transcription factor binding sites within these promoter regions, indicating a sophisticated mechanism for modulating KMO gene expression. researchgate.net For instance, bioinformatics analyses have revealed potential regulatory sequences that can influence the transcription process and contribute to cell-type-specific expression. researchgate.net

Furthermore, the expression of KMO can be influenced by pro-inflammatory stimuli. frontiersin.org In response to inflammation, the expression of KMO is often upregulated, which in turn shifts the metabolic flux of the kynurenine pathway. nih.gov This transcriptional upregulation is a key mechanism by which inflammatory conditions can alter the balance of kynurenine metabolites.

Post-Translational Regulation:

Beyond transcriptional control, the activity of enzymes in the kynurenine pathway is also regulated at the post-translational level. Emerging research indicates a novel role for KMO in mitochondrial dynamics, independent of its enzymatic function in the kynurenine pathway. researchgate.netplos.org Studies in Drosophila melanogaster and mammalian cells have shown that KMO can influence the post-translational modification of Dynamin-related protein 1 (DRP1), a key protein involved in mitochondrial fission. plos.orgresearchgate.netle.ac.uk This suggests a complex interplay between KMO and mitochondrial quality control mechanisms. le.ac.uk

While direct post-translational modifications of KMO itself are less characterized, the activity of the enzyme is dependent on the availability of its cofactor, NADPH. wikipedia.org Therefore, cellular redox status and the availability of NADPH can indirectly regulate KMO activity post-translationally.

Table 1: Key Enzymes in this compound Metabolism and their Regulation

| Enzyme | Gene | Primary Function in KP | Transcriptional Regulation | Post-Translational Regulation |

| Kynurenine 3-monooxygenase (KMO) | KMO | Converts L-kynurenine to 3-hydroxy-L-kynurenine. mdpi.com | Upregulated by pro-inflammatory cytokines. frontiersin.orgnih.gov Existence of multiple alternative promoters. researchgate.netfrontiersin.org | Influences post-translational modification of DRP1. plos.orgresearchgate.netle.ac.uk Dependent on NADPH cofactor. wikipedia.org |

| Kynurenine Aminotransferases (KATs) | Multiple | Convert L-kynurenine to kynurenic acid. physiology.org | Induced in skeletal muscle by exercise. physiology.org | Activity can be blocked by inhibitors like aminooxyacetic acid (AOAA). mdpi.com |

| Indoleamine 2,3-dioxygenase (IDO) | IDO1 | Converts tryptophan to N-formylkynurenine (first step of KP). frontiersin.org | Induced by pro-inflammatory cytokines like IFN-γ. frontiersin.orgmdpi.com | --- |

| Tryptophan 2,3-dioxygenase (TDO) | TDO2 | Converts tryptophan to N-formylkynurenine (primarily in the liver). frontiersin.org | Induced by corticosteroids. frontiersin.org | --- |

Inflammatory Modulators and Cytokine Influence

The kynurenine pathway is intricately linked with the immune system, and its activity is profoundly influenced by inflammatory mediators, particularly cytokines. frontiersin.orgmdpi.com This interaction creates a critical communication axis between the immune and nervous systems. frontiersin.org

Under inflammatory conditions, the metabolic flux of the kynurenine pathway is often shunted towards the production of 3-hydroxykynurenine and its downstream metabolites, including the neurotoxic quinolinic acid. nih.gov This shift is largely due to the increased expression and activity of KMO, which is also induced by pro-inflammatory stimuli. frontiersin.orgphysiology.org For instance, systemic administration of lipopolysaccharide (LPS), a potent inflammatory agent, has been shown to increase KMO expression in the brain. frontiersin.org

Conversely, anti-inflammatory cytokines, such as IL-4 and IL-10, can counteract the effects of pro-inflammatory cytokines and downregulate IDO activity. nih.gov This can lead to a relative increase in the production of kynurenic acid, a neuroprotective metabolite. nih.gov

The influence of cytokines on the kynurenine pathway is not unidirectional. Metabolites of the pathway, including kynurenine and kynurenic acid, can in turn modulate immune responses. For example, kynurenine can induce the differentiation of regulatory T cells (Tregs), which have immunosuppressive functions. frontiersin.org Kynurenic acid has been shown to reduce the release of IL-6 and TNF in human monocyte-derived cells. frontiersin.org

Table 2: Influence of Inflammatory Modulators on the Kynurenine Pathway

| Inflammatory Modulator | Effect on KP Enzymes | Consequence on 5-HK and Related Metabolites |

| Interferon-gamma (IFN-γ) | Upregulates IDO expression. frontiersin.orgmdpi.com | Increases overall flux through the KP, leading to higher production of L-kynurenine and subsequently 3-hydroxy-L-kynurenine. mdpi.com |

| Interleukin-1β (IL-1β) | Can synergistically increase kynurenine and KYNA with IFN-γ. ki.se | Contributes to the overall inflammatory activation of the KP. ki.se |

| Interleukin-6 (IL-6) | Pro-inflammatory cytokine that can activate the KP. mdpi.com | Can lead to increased production of kynurenine pathway metabolites. frontiersin.org |

| Tumor Necrosis Factor (TNF) | Pro-inflammatory cytokine that can activate the KP. mdpi.com | Can contribute to the inflammatory cascade that upregulates the KP. frontiersin.org |

| Lipopolysaccharide (LPS) | Increases KMO expression in the brain. frontiersin.org | Shifts metabolism towards the 3-hydroxy-L-kynurenine branch. frontiersin.org |

| Interleukin-4 (IL-4) | Downregulates IDO activity. nih.gov | May decrease the overall flux through the KP. nih.gov |

| Interleukin-10 (IL-10) | Downregulates IDO activity. nih.gov | May decrease the overall flux through the KP and suppress the production of pro-inflammatory metabolites. frontiersin.org |

Endogenous and Exogenous Factor Interactions

The metabolism of this compound is not solely governed by internal enzymatic and inflammatory signals but is also susceptible to a range of endogenous and exogenous factors. These factors can interact with the kynurenine pathway at various levels, influencing enzyme activity and metabolite concentrations.

Endogenous Factors:

Endogenous factors such as genetic variations and the metabolic state of the organism can significantly impact the kynurenine pathway. Genetic polymorphisms in the KMO gene, for instance, can affect its expression and functional activity, thereby influencing the production of downstream metabolites. mdpi.com

The availability of substrates and cofactors is another critical endogenous factor. Tryptophan, an essential amino acid, is the initial precursor for the entire pathway. mdpi.com The concentration of L-kynurenine directly influences the rate of its conversion to 3-hydroxy-L-kynurenine by KMO. researchgate.net Furthermore, the activity of KMO is dependent on the cofactor NADPH, highlighting the link between the kynurenine pathway and cellular energy metabolism. wikipedia.org

Exogenous Factors:

A variety of exogenous factors, including diet and exposure to certain substances, can modulate the kynurenine pathway. Dietary intake of tryptophan can directly influence the levels of kynurenine and its metabolites. oup.com

Exposure to external stressors can also impact the pathway. For example, light-induced stress has been shown to affect the levels of kynurenine pathway metabolites in the retina of Drosophila melanogaster. plos.org This study demonstrated that increased levels of 3-hydroxykynurenine can enhance retinal damage, while kynurenic acid can be protective. plos.org

Furthermore, certain drugs and chemical compounds can interact with the enzymes of the kynurenine pathway. For example, nicotine (B1678760) addiction has been linked to the kynurenine pathway, and modulating KMO gene expression has been proposed as a potential strategy for treating tobacco dependence. researchgate.net

Table 3: Interactions of Endogenous and Exogenous Factors with the Kynurenine Pathway

| Factor | Type | Mechanism of Interaction | Impact on this compound Metabolism |

| Genetic Polymorphisms in KMO | Endogenous | Altered gene expression and enzyme activity. mdpi.com | Can lead to individual differences in the production of 3-hydroxy-L-kynurenine and other metabolites. mdpi.com |

| Tryptophan Availability | Endogenous/Exogenous | Substrate for the entire kynurenine pathway. mdpi.com | Increased tryptophan can lead to higher levels of L-kynurenine, the substrate for 3-hydroxy-L-kynurenine formation. oup.com |

| NADPH Levels | Endogenous | Essential cofactor for KMO activity. wikipedia.org | Reduced NADPH availability could limit the conversion of L-kynurenine to 3-hydroxy-L-kynurenine. |

| Diet | Exogenous | Source of tryptophan and other nutrients. oup.com | Can directly influence the substrate pool for the kynurenine pathway. oup.com |

| Light Stress | Exogenous | Can induce changes in KP metabolite levels in the retina. plos.org | Can lead to increased levels of potentially damaging 3-hydroxy-L-kynurenine. plos.org |

| Nicotine | Exogenous | Interacts with the kynurenine pathway, potentially through KMO. researchgate.net | Modulating KMO is being explored for nicotine addiction treatment. researchgate.net |

Analytical Methodologies for 5 Hydroxy L Kynurenine and Kynurenine Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applicationstandfonline.comsemanticscholar.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the quantitative analysis of kynurenine (B1673888) pathway metabolites. mdpi.com Its widespread application is due to its high sensitivity and selectivity, allowing for the precise measurement of low-concentration analytes in complex biological samples. acs.org

Method Development and Validation for Quantification

The development of robust LC-MS/MS methods is critical for the accurate quantification of 5-hydroxy-L-kynurenine and its related metabolites. These methods are rigorously validated to ensure their reliability for research and clinical applications. nih.govtandfonline.com Validation typically assesses linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). For instance, a multiplex LC-MS/MS method was developed for the measurement of several kynurenines, demonstrating intra- and inter-assay imprecisions of less than 12%. nih.gov Another study reported a validated method for six kynurenine pathway metabolites in human cerebrospinal fluid and plasma, with a dynamic range and quantitation limits based on endogenous concentrations. nih.govtandfonline.com

A key aspect of method development is the chromatographic separation of isomers and closely related compounds. Reversed-phase chromatography, often using a C18 column, is commonly employed with gradient elution to achieve separation of tryptophan and its various metabolites within a short run time. tandfonline.comnih.gov The total run time for some methods can be as short as 5.5 minutes. tandfonline.com

The use of stable isotope-labeled internal standards is a common practice to ensure accuracy and precision by compensating for matrix effects and variations in sample processing. tandfonline.comtandfonline.com For example, deuterium-labeled internal standards such as d5-tryptophan and d4-kynurenine are frequently used. tandfonline.com

Below is a table summarizing the performance of a representative LC-MS/MS method for the quantification of kynurenine pathway metabolites.

| Analyte | Linearity Range (ng/mL) | Imprecision |

| Tryptophan | 48.8 – 25,000 | <12% |

| Kynurenine | 1.2–5000 | <12% |

| Kynurenic Acid | 0.98 – 500 | <12% |

| 3-Hydroxykynurenine | 0.98–250 | <12% |

| 3-Hydroxyanthranilic Acid | 1.2–5000 | <12% |

| This data is illustrative and compiled from a study on a tandem mass spectrometric method. nih.gov |

Sample Preparation Techniques for Biological Matrices

Effective sample preparation is paramount for achieving reliable LC-MS/MS results, as it aims to remove interferences and enrich the analytes of interest from complex biological matrices such as plasma, serum, cerebrospinal fluid (CSF), and brain tissue. tandfonline.commq.edu.au

A common and straightforward approach is protein precipitation , where a solvent like methanol or acetonitrile is added to the sample to precipitate proteins, which are then removed by centrifugation. tandfonline.comnih.gov For instance, a method for analyzing plasma, CSF, or brain tissue involves spiking the sample with deuterated internal standards, followed by protein precipitation with ice-cold methanol. tandfonline.com

Solid-phase extraction (SPE) is another widely used technique that provides cleaner extracts compared to protein precipitation. mdpi.com It involves passing the sample through a cartridge containing a solid adsorbent that retains the analytes, which are then eluted with a suitable solvent. This method is particularly useful for complex matrices like peritoneal fluid to obtain reliable results and prevent instrument contamination. mdpi.com

For some applications, a simple dilution of the sample followed by filtration may be sufficient, especially for less complex matrices or when the analyte concentrations are high. nih.gov In other cases, a combination of techniques, such as protein precipitation followed by delipidation via SPE, is employed to protect the chromatographic column and ensure method longevity. acs.org

The choice of sample preparation technique depends on the specific biological matrix, the analytes of interest, and the required sensitivity of the assay.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Profilingmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary approach to MS-based methods for the metabolic profiling of the kynurenine pathway. nih.gov While generally less sensitive than LC-MS/MS, NMR is a non-destructive technique that requires minimal sample preparation and provides highly reproducible quantitative data. mdpi.comneurology.org This makes it a robust tool for comparative studies and for obtaining a broad overview of the metabolome. mdpi.com

¹H-NMR spectroscopy can be used to detect and quantify a variety of metabolites in biological samples, providing a "metabolic fingerprint" that can be used to compare different physiological or pathological states. neurology.org Studies have utilized ¹H-NMR to investigate the physicochemical properties of kynurenine pathway metabolites, such as their acid-base properties. nih.gov In the context of metabolic profiling, NMR can help identify changes in the concentrations of tryptophan and its metabolites, offering insights into the activity of the kynurenine pathway. neurology.org

Electrochemical Detection Methods

Electrochemical methods present a promising alternative for the detection of kynurenine and its metabolites, offering advantages such as rapid analysis, low cost, and the potential for miniaturization for point-of-care testing. nih.govmdpi.com These methods are based on the oxidation or reduction of the target analytes at the surface of an electrode. encyclopedia.pub

Various types of electrodes, including glassy carbon electrodes (GCE) and boron-doped diamond electrodes (BDDE), have been utilized. mdpi.com To enhance sensitivity and selectivity, the electrode surfaces are often modified with materials such as carbon nanotubes, bismuth films, or polymers like Nafion. nih.govmdpi.com For example, a Nafion-coated glassy carbon electrode has been shown to be effective in detecting and quantifying kynurenine in plasma samples by pre-concentrating the cationic form of the molecule onto the electrode surface. mdpi.comresearchgate.net

Challenges in electrochemical detection include potential interferences from other electroactive species present in biological samples, such as tryptophan and uric acid. encyclopedia.pub However, ongoing research focuses on developing more selective and sensitive sensors to overcome these limitations. mdpi.com

Other Chromatographic and Spectrometric Techniques

Besides LC-MS/MS, other chromatographic and spectrometric techniques are also employed for the analysis of this compound and related metabolites.

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detectors is a well-established method. nih.govnih.gov While generally less sensitive than mass spectrometry, HPLC-UV/fluorescence can be a cost-effective and reliable option for quantifying kynurenine pathway metabolites, particularly those present at higher concentrations. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful technique, though it often requires derivatization of the analytes to make them volatile. mq.edu.au It has been used for the analysis of specific kynurenine pathway metabolites like quinolinic acid and picolinic acid. mq.edu.au

Capillary Electrochromatography (CEC) coupled with mass spectrometry has also been developed for the simultaneous measurement of tryptophan and kynurenine in human plasma. nih.gov This technique combines the high separation efficiency of capillary electrophoresis with the sensitive detection of mass spectrometry.

The table below provides a comparative overview of the different analytical techniques.

| Technique | Principle | Advantages | Disadvantages |

| LC-MS/MS | Chromatographic separation followed by mass-based detection. | High sensitivity and selectivity. | High cost, matrix effects. |

| NMR | Nuclear spin properties in a magnetic field. | Non-destructive, high reproducibility, minimal sample preparation. | Lower sensitivity compared to MS. |

| Electrochemical | Measures current from redox reactions. | Rapid, low cost, potential for portability. | Susceptible to interferences. |

| HPLC-UV/Fluorescence | Chromatographic separation with UV or fluorescence detection. | Cost-effective, robust. | Lower sensitivity and selectivity than MS. |

| GC/MS | Gas-phase separation followed by mass detection. | High resolution. | Often requires derivatization. |

| CEC-MS | Electrophoretic and chromatographic separation with mass detection. | High separation efficiency. | Less commonly used. |

Emerging Research Frontiers and Theoretical Considerations

Systems Biology Approaches to Kynurenine (B1673888) Pathway Modeling

Systems biology, which utilizes mathematical and computational models to understand the complexity of biological systems, is a crucial frontier for elucidating the precise role of 5-hydroxy-L-kynurenine. While comprehensive models of the entire kynurenine pathway are still in development, current approaches have laid the groundwork for more inclusive future models.

Existing mathematical models of tryptophan metabolism have successfully simulated the effects of vitamin B-6 deficiency and the induction of enzymes like tryptophan 2,3-dioxygenase on various kynurenine pathway metabolites. nih.govresearchgate.net These models incorporate extensive data on enzyme kinetics, metabolite transport between organs like the liver, muscle, and brain, and key regulatory mechanisms. nih.govresearchgate.net

A significant finding that underscores the need to incorporate this compound into these models comes from studies on human embryonic stem cells (ESCs) and neural stem cells (NSCs). Research has shown that exposure to ethanol (B145695) leads to a significant elevation of several kynurenine pathway metabolites, including this compound. nih.gov This suggests that the metabolic branch producing this compound is particularly responsive to certain xenobiotic stressors. Such experimental data are vital for building and validating more accurate and predictive systems biology models. The inclusion of the this compound branch will be essential for accurately simulating pathological conditions where its levels are altered, such as in foetal alcohol spectrum disorders. nih.gov

| Metabolite | Observation | Implication for Modeling |

|---|---|---|

| This compound | Elevated upon ethanol exposure in stem cells nih.gov | Requires inclusion in models of developmental toxicity. |

| 3-hydroxy-L-kynurenine | Elevated upon ethanol exposure in stem cells nih.gov | Important node for modeling neurotoxic outcomes. |

| L-kynurenine | Elevated upon ethanol exposure in stem cells nih.gov | Central metabolite whose flux must be accurately modeled. |

| Indole-3-acetaldehyde | Elevated upon ethanol exposure in stem cells nih.gov | Represents interplay with alternative tryptophan pathways. |

Interplay with Other Metabolic Pathways

The function of this compound cannot be understood in isolation, as it exists at a critical intersection of major metabolic routes, most notably the serotonin (B10506) pathway. Both the kynurenine and serotonin pathways are the primary routes for the catabolism of the essential amino acid L-tryptophan. nih.govnih.gov

The most direct and significant point of interplay involves the formation of this compound itself. The enzyme indoleamine 2,3-dioxygenase (IDO1), a rate-limiting enzyme in the kynurenine pathway, can utilize the serotonin precursor 5-hydroxytryptophan (B29612) (5-HTP) as a substrate. researchgate.netnih.gov This enzymatic action directly converts 5-HTP into 5-hydroxy-N-formylkynurenine, which is then rapidly converted to this compound. hmdb.ca This crossover represents a critical regulatory node where an immune-activated state (which upregulates IDO1) can actively divert a key precursor away from serotonin synthesis and shunt it into the kynurenine pathway. researchgate.netfrontiersin.org

This biochemical link is supported by metabolic studies confirming that 5-HTP can be metabolized to this compound. researchgate.net Beyond the direct link to the serotonin pathway, the broader kynurenine pathway is known to interact with carbohydrate metabolism and is heavily influenced by the metabolic activities of the gut microbiota. bmj.com

| Substrate | Enzyme | Product | Metabolic Pathway |

|---|---|---|---|

| L-tryptophan | Tryptophan Hydroxylase | 5-hydroxytryptophan (5-HTP) | Serotonin Pathway mdpi.com |

| 5-hydroxytryptophan (5-HTP) | Indoleamine 2,3-dioxygenase (IDO1) | This compound | Kynurenine Pathway researchgate.nethmdb.ca |

| 5-hydroxytryptophan (5-HTP) | Aromatic L-amino acid decarboxylase | Serotonin (5-HT) | Serotonin Pathway mdpi.com |

Novel Molecular Targets and Mechanistic Hypotheses

Research into this compound is generating novel hypotheses about its function and potential as a biomarker, while also situating it within the broader context of molecular targets for the entire kynurenine pathway.

A central mechanistic hypothesis is that the formation of this compound from 5-HTP via IDO serves as a key regulatory control point for serotonin levels. In conditions of inflammation or immune activation where IDO activity is high, this pathway could significantly limit the availability of 5-HTP for serotonin production, potentially contributing to the mood and behavioral symptoms associated with inflammatory states.

Emerging evidence has also posited a novel role for this compound as a potential biomarker. The finding that its levels are elevated in stem cells exposed to ethanol suggests it could be a sensitive indicator of developmental toxicity. nih.gov This opens the possibility of using this compound as a diagnostic or prognostic marker for conditions such as foetal alcohol spectrum disorders. nih.gov

While specific molecular targets of this compound are still under investigation, a primary target for other metabolites in the pathway, such as kynurenine and kynurenic acid, is the Aryl Hydrocarbon Receptor (AhR). researchgate.net The activation of AhR by kynurenines provides a direct mechanistic link between tryptophan metabolism and the regulation of immune responses. researchgate.net Furthermore, other kynurenine metabolites are known to interact with glutamate (B1630785) receptors like the NMDA receptor, highlighting the pathway's influence on neurotransmission. mdpi.com

A broader theoretical consideration for the entire kynurenine pathway is the hypothesis of substrate channeling via transient multi-enzyme complexes, sometimes called metabolons. researchgate.netnih.gov It is theorized that enzymes in the pathway may form temporary complexes to efficiently shuttle unstable intermediates from one active site to the next. researchgate.netnih.gov This would be a highly efficient mechanism to control metabolic flux and prevent the leakage of potentially reactive molecules.

| Concept | Description | Relevance to this compound |

|---|---|---|

| Biomarker for FASD | Elevated levels of this compound are observed in stem cells after ethanol exposure. nih.gov | Suggests a potential role as a diagnostic/prognostic marker for Foetal Alcohol Spectrum Disorders. nih.gov |

| Serotonin Regulation | Formation via IDO diverts the serotonin precursor 5-HTP. researchgate.netnih.gov | Hypothesized to be a key control point in regulating serotonin availability during immune activation. |

| Aryl Hydrocarbon Receptor (AhR) | A key molecular target for other kynurenines (e.g., kynurenine). researchgate.net | A potential, though not yet confirmed, target for this compound, linking it to immune regulation. |

| Metabolon Formation | Theoretical transient multi-enzyme complexes that channel substrates. researchgate.netnih.gov | A theoretical framework for how this compound's production and subsequent metabolism could be efficiently regulated. |

Conclusion

Recapitulation of the Academic Significance of 5-Hydroxy-L-Kynurenine Research

The academic significance of this compound stems primarily from its position as a key metabolic intermediate in a branch of the tryptophan catabolic pathway. Research has established that this compound is formed from the precursor 5-hydroxy-L-tryptophan (5-HTP) through the enzymatic action of indoleamine 2,3-dioxygenase (IDO). hmdb.canih.govnih.gov This places it at a critical juncture, diverting 5-HTP away from the synthesis of the neurotransmitter serotonin (B10506) and into the kynurenine (B1673888) pathway. nih.govnih.govnih.gov The initial identification of this compound in biological systems, such as in the urine of hens and as a significant metabolite in the rabbit small intestine, provided the foundational evidence for this alternative metabolic route. nih.govnih.gov

The broader kynurenine pathway is the primary route of tryptophan degradation, accounting for over 90% of its metabolism, and is deeply implicated in the pathophysiology of numerous conditions, including neurodegenerative diseases, psychiatric disorders, and cancer. nih.govmdpi.comencyclopedia.pub While much of the scientific focus has been on the neuroprotective metabolite kynurenic acid and the neurotoxic metabolite quinolinic acid, the academic importance of this compound is growing. mdpi.commdpi.comnih.gov Its production is a direct consequence of IDO activation, a key indicator of inflammation. nih.govnih.gov

Significant research findings have highlighted its potential as a biomarker. For instance, elevated levels of this compound have been observed in embryonic stem cells following exposure to the developmental toxicant valproate and in models of foetal alcohol spectrum disorders, suggesting its utility in diagnostics and in understanding the mechanisms of developmental disorders. nih.gov Despite this, many of the specific biological activities of this compound itself remain to be fully characterized, with some literature noting that its effects have not yet been demonstrated. researchgate.net Therefore, its current academic significance lies in its established role as a metabolic intermediate whose levels reflect the activity of the immunomodulatory enzyme IDO and its potential as a biomarker for specific pathological states.

Prospects for Advanced Mechanistic Understanding and Preclinical Discovery

The future of this compound research holds considerable promise for advancing both fundamental mechanistic understanding and preclinical therapeutic discovery. A primary avenue for future investigation is the elucidation of the specific biological functions of this molecule. While its metabolic neighbors, such as 3-hydroxykynurenine and kynurenic acid, are known to be redox-active or act as receptor antagonists, the distinct molecular targets and physiological effects of this compound are largely uncharted territory. researchgate.netnih.gov Future studies are needed to explore whether it possesses unique signaling properties, interacts with specific receptors, or functions as an endogenous modulator of enzymatic activity. Computational studies have suggested that the phenolic hydroxyl group is a key determinant of the antioxidant activity of kynurenines, a hypothesis that warrants experimental validation for this compound. plos.org

In the realm of preclinical discovery, there is a significant opportunity to investigate the role of this compound in various disease models. Given the established involvement of the kynurenine pathway in neuroinflammation and immune regulation, preclinical studies in models of neurodegenerative diseases, stroke, and psychiatric disorders are a logical next step. encyclopedia.pubnih.govfrontiersin.org Such studies should aim to correlate the levels of this compound with disease progression and severity. Furthermore, developing pharmacological tools or genetic models to specifically modulate the levels of this compound would be instrumental in determining its causal role in pathophysiology.

The potential for this compound to serve as a biomarker for developmental toxicity represents a critical area for further preclinical validation. nih.gov Well-designed preclinical studies are warranted to confirm its translational potential as a diagnostic or prognostic marker in conditions where kynurenine pathway dysregulation is implicated. frontiersin.org Unraveling the specific contributions of this compound to the complex bioactivity of the kynurenine pathway will be crucial for developing more targeted and effective therapeutic strategies for a range of human diseases.

Q & A

Basic Research Questions

Q. How is 5-hydroxy-L-kynurenine synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis typically involves enzymatic oxidation of L-tryptophan via the kynurenine pathway or chemical synthesis using protected amino acid intermediates. Characterization requires spectroscopic techniques such as nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Researchers should cross-validate results with literature-reported spectral data and ensure reproducibility across batches .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. For low-resource settings, HPLC with fluorescence detection offers a viable alternative. Calibration curves must be validated using matrix-matched standards to account for biological interferences .

Q. What are the safety protocols for handling this compound in laboratory environments?

- Methodological Answer : While specific safety data for this compound are limited, protocols for structurally similar kynurenines (e.g., L-kynurenine hydrate) recommend using nitrile gloves, lab coats, and fume hoods. Avoid inhalation/ingestion; in case of exposure, follow first-aid measures outlined in Safety Data Sheets (e.g., rinse skin/eyes for 15 minutes, seek medical attention) .

Q. What are the key challenges in stabilizing this compound for experimental use?

- Methodological Answer : The compound is prone to oxidation and photodegradation. Store aliquots at -80°C under nitrogen atmosphere, and prepare fresh solutions in antioxidant-containing buffers (e.g., 0.1% ascorbic acid) for in vitro assays. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding the role of this compound in immune modulation?

- Methodological Answer : Conduct a systematic review with meta-analysis to evaluate context-dependent effects (e.g., concentration, cell type). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments, such as comparing IDO-expressing vs. IDO-knockout models to isolate its immunomodulatory mechanisms .

Q. What experimental models are suitable for studying the metabolic pathways involving this compound?

- Methodological Answer : Use primary murine dendritic cells or human placental trophoblasts to study IDO-mediated tryptophan catabolism. For in vivo models, pregnant mice treated with IDO inhibitors (e.g., 1-methyl-tryptophan) can elucidate fetal rejection pathways linked to this compound depletion .

Q. How do variations in enzymatic assays affect the quantification of this compound in different tissue types?

- Methodological Answer : Validate assays across tissue homogenates (e.g., brain vs. liver) to account for endogenous inhibitors. Use recombinant enzymes (e.g., kynurenine 3-monooxygenase) as positive controls. Statistical tools like Bland-Altman plots can assess inter-assay variability .

Q. How to design a study to investigate the dual role of this compound in oxidative stress and neuroprotection?

- Methodological Answer : Employ a longitudinal design with neuronal cell lines exposed to oxidative stressors (e.g., H₂O₂). Measure reactive oxygen species (ROS) and mitochondrial membrane potential alongside this compound levels. Use RNA-seq to identify pathways differentially regulated by the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.